Monocarboxy Isononyl Phthalate-d4
Description
Contextualizing Phthalate (B1215562) Metabolites in Environmental Research
Phthalates are a class of synthetic chemicals extensively used as plasticizers to enhance the flexibility and durability of polyvinyl chloride (PVC) and other plastics. epa.gov They are found in a vast array of consumer products, from food packaging and medical devices to building materials and personal care items. epa.govnih.gov Because phthalates are not chemically bound to the plastic matrix, they can leach, migrate, or evaporate into the environment over time, leading to widespread human exposure through ingestion, inhalation, and dermal contact. nih.govnih.gov
Once in the body, parent phthalates are rapidly metabolized into other compounds. nih.gov For instance, diisononyl phthalate (DINP) is metabolized into mono-isononyl phthalate (MiNP) and then further oxidized to secondary metabolites, including various monocarboxy isononyl phthalates. iarc.frresearchgate.net These metabolites, rather than the original parent compounds, are often the focus of biomonitoring studies. nih.govepa.gov Measuring these metabolites in biological samples like urine provides a more accurate picture of an individual's exposure to the parent phthalates. nih.govepa.gov The ubiquitous nature of phthalates and their metabolites has made them a significant area of focus in environmental research and human biomonitoring programs, such as the National Health and Nutrition Examination Survey (NHANES) in the United States. epa.govnih.govepa.gov
Significance of Deuterated Internal Standards in Modern Chemical Analysis
Accurate quantification of chemical substances in complex mixtures, such as urine or blood, presents a significant analytical challenge. The sample matrix itself can interfere with the measurement of the target analyte, a phenomenon known as the "matrix effect." clearsynth.com To overcome this and other potential sources of error, analytical chemists employ internal standards. aptochem.com An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished from it by the analytical instrument. aptochem.com
This is where deuterated compounds, also known as stable isotope-labeled internal standards, become invaluable. clearsynth.com Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. By replacing some of the hydrogen atoms in a molecule with deuterium atoms, a "heavy" version of the compound is created. clearsynth.com This deuterated standard will behave almost identically to its non-deuterated counterpart during sample preparation, extraction, and chromatographic separation. aptochem.comwaters.com
However, because of its slightly higher mass, it can be separately detected by a mass spectrometer. aptochem.com This allows for a technique called isotope dilution mass spectrometry, which is considered a gold standard for precise and accurate quantification at very low concentrations. nih.gov By adding a known amount of the deuterated standard to a sample, any loss of the analyte during sample processing will be mirrored by a proportional loss of the standard. clearsynth.com This allows for a highly accurate calculation of the original concentration of the analyte in the sample. clearsynth.com
Overview of Monocarboxy Isononyl Phthalate-d4 (MINP-d4) as a Research Calibrant
This compound (MINP-d4) is the deuterated analog of MINP, a key metabolite of the plasticizer DINP. Specifically, four hydrogen atoms on the benzene (B151609) ring of the phthalate molecule are replaced with deuterium atoms. This labeling makes MINP-d4 an ideal internal standard for the quantification of MINP in various biological and environmental samples.
In a typical analytical workflow, a known quantity of MINP-d4 is added to a sample (e.g., urine) before it is processed. The sample is then subjected to extraction and cleanup procedures, followed by analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govepa.gov The mass spectrometer can differentiate between the native MINP and the heavier MINP-d4, and the ratio of the two is used to accurately determine the concentration of MINP in the original sample.
The use of MINP-d4 as a calibrant is essential for obtaining reliable data in human biomonitoring studies that assess exposure to DINP. This high level of accuracy is critical for researchers investigating potential associations between phthalate exposure and various health outcomes.
Chemical Properties of this compound
| Property | Value |
| Chemical Name | This compound |
| Synonyms | MCINP-d4; 2-(((9-Carboxynonyl)oxy)carbonyl)benzoic Acid-d4 |
| Molecular Formula | C18H20D4O6 |
| Molecular Weight | 340.4 g/mol |
Properties
Molecular Formula |
C₁₈H₂₀D₄O₆ |
|---|---|
Molecular Weight |
340.4 |
Synonyms |
MCINP-d4; 2-(((9-Carboxynonyl)oxy)carbonyl)benzoic Acid-d4 |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Labeling of Monocarboxy Isononyl Phthalate D4
Methodological Approaches to MINP-d4 Synthesis
The synthesis of Monocarboxy Isononyl Phthalate-d4 (MINP-d4) involves a multi-step process that combines the preparation of the phthalate (B1215562) monoester with the specific incorporation of deuterium (B1214612) atoms. While a definitive, publicly available synthesis protocol for MINP-d4 is not extensively documented, a logical synthetic approach can be devised based on established organic chemistry principles for phthalate ester synthesis and deuterium labeling.
A plausible and efficient route to MINP-d4 would likely start with a deuterated precursor. One general method for the synthesis of deuterium-labeled phthalate esters utilizes deuterated o-xylene (B151617) (o-xylene-d10) as the starting material. nih.gov This approach ensures high isotopic enrichment in the final product. The synthesis would proceed through the oxidation of deuterated o-xylene to form deuterated phthalic anhydride (B1165640).
The key subsequent step is the mono-esterification of the deuterated phthalic anhydride with isononyl alcohol. The reaction between phthalic anhydride and an alcohol is a well-established method for producing phthalate monoesters. wikipedia.org This reaction is typically carried out by heating the two reactants, often in the presence of a catalyst to facilitate the esterification process. The reaction of phthalic anhydride with butanol, for example, proceeds rapidly at elevated temperatures to form the corresponding mono-n-butyl ester. google.com A similar principle would apply to the reaction with isononyl alcohol to yield the desired monocarboxy isononyl phthalate backbone.
An alternative strategy could involve the synthesis of the non-labeled monocarboxy isononyl phthalate first, followed by a selective deuterium exchange reaction on the aromatic ring. However, this might offer less control over the specific positions and number of incorporated deuterium atoms. Therefore, starting with a deuterated phthalic anhydride is generally the preferred method for achieving a precisely labeled d4 analog.
The synthesis can be summarized in the following proposed reaction scheme:
Scheme 1: Proposed Synthesis of this compound
Oxidation: Deuterated Phthalic Anhydride-d4 is synthesized from a suitable deuterated precursor, such as deuterated o-xylene.
Mono-esterification: The resulting Deuterated Phthalic Anhydride-d4 is then reacted with isononyl alcohol to form this compound.
This method provides a direct and controllable pathway to the target molecule, ensuring the deuterium labels are stably incorporated into the aromatic ring of the phthalate structure.
Principles and Techniques of Deuterium Incorporation for Analytical Applications
The incorporation of deuterium into organic molecules is a cornerstone of modern analytical chemistry, particularly for the synthesis of internal standards for mass spectrometry-based quantification. acs.org The fundamental principle behind using deuterium-labeled compounds as internal standards is that they are chemically identical to their unlabeled counterparts but have a different mass. isotope.com This mass difference allows for their distinct detection by a mass spectrometer, while their identical chemical behavior ensures they experience the same sample preparation and ionization effects as the analyte of interest. isotope.com
Several techniques are employed for introducing deuterium into a molecule:
Catalytic Hydrogen-Deuterium Exchange: This is a common and efficient method where a compound is treated with a deuterium source, such as deuterium gas (D2) or heavy water (D2O), in the presence of a metal catalyst like palladium, platinum, or rhodium. nih.govprinceton.edu The catalyst facilitates the exchange of hydrogen atoms for deuterium atoms at specific positions in the molecule. For instance, heterogeneous platinum group metals have been shown to be effective catalysts for deuteration. nih.gov
Use of Deuterated Reagents: This involves using starting materials or reagents that already contain deuterium. This is often the most direct way to ensure high isotopic enrichment at specific molecular sites. For example, the synthesis of deuterium-labeled phthalate esters can be achieved with high isotopic enrichment by starting with o-xylene-D10. nih.gov
Acid or Base-Catalyzed Exchange: In some cases, acidic or basic conditions can promote the exchange of labile protons with deuterium from a deuterated solvent.
The choice of deuteration method depends on the target molecule's structure, the desired location of the deuterium labels, and the required level of isotopic enrichment. For MINP-d4, where the deuterium atoms are on the aromatic ring, starting with a deuterated phthalic anhydride is a highly effective strategy.
The stability of the carbon-deuterium (C-D) bond is significantly greater than that of the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can sometimes lead to slight differences in chromatographic retention times between the deuterated standard and the unlabeled analyte. nih.gov While this effect is usually minimal, it is a factor that must be considered during analytical method development.
Analytical Characterization of Isotopic Purity and Labeling Efficiency for Internal Standards
The reliability of a deuterated internal standard is critically dependent on its isotopic purity and the efficiency of the labeling process. Therefore, rigorous analytical characterization is essential. The primary techniques used for this purpose are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful tool for determining the isotopic distribution of a labeled compound. It can accurately measure the mass-to-charge ratio (m/z) of the molecule and its isotopologues (molecules that differ only in their isotopic composition). By analyzing the relative intensities of the peaks corresponding to the unlabeled (d0), partially labeled (d1, d2, d3), and fully labeled (d4) species, the isotopic purity can be precisely calculated. dissertation.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ²H NMR, provides detailed structural information and can confirm the location of the deuterium labels within the molecule.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. This allows for the determination of the degree of deuteration at specific sites.
²H NMR (Deuterium NMR): A ²H NMR spectrum directly detects the deuterium nuclei, providing unambiguous evidence of their presence and chemical environment within the molecule. This technique is highly effective for confirming the success of the labeling reaction and identifying the positions of the deuterium atoms. dissertation.com
Combining ¹H NMR and ²H NMR can provide a very accurate determination of isotopic abundance. nih.gov
The following table summarizes the key analytical techniques and the information they provide for the characterization of MINP-d4:
| Analytical Technique | Information Provided |
| High-Resolution Mass Spectrometry (HRMS) | - Isotopic distribution (d0, d1, d2, d3, d4) - Calculation of isotopic purity - Confirmation of molecular weight |
| ¹H NMR Spectroscopy | - Confirmation of the absence of protons at labeled sites - Determination of the degree of deuteration |
| ²H NMR Spectroscopy | - Direct detection of deuterium atoms - Confirmation of the location of deuterium labels |
| ¹³C NMR Spectroscopy | - Confirmation of the overall carbon skeleton integrity |
By employing these analytical methods, researchers can ensure that the synthesized this compound possesses the high isotopic purity and structural integrity required for its use as a reliable internal standard in quantitative analytical studies.
Advanced Analytical Methodologies for Monocarboxy Isononyl Phthalate and Its Deuterated Analogues
Sample Preparation Techniques for Complex Research Matrices
Effective sample preparation is a critical first step to isolate MINP and MINP-d4 from interfering substances, thereby enhancing the sensitivity and reliability of subsequent analyses. This involves liberating the metabolites from their conjugated forms and concentrating them from the sample matrix.
Enzymatic Deconjugation Strategies for Metabolite Analysis
In biological systems, phthalate (B1215562) metabolites like MINP are often conjugated with glucuronic acid, a process that increases their water solubility and facilitates their excretion. To analyze the total concentration of these metabolites, an enzymatic deconjugation step is typically required to cleave this bond.
The most commonly used enzyme for this purpose is β-glucuronidase. The selection of the enzyme preparation is critical; preparations from sources like Helix pomatia can contain non-specific esterase or lipase (B570770) activity that may inadvertently hydrolyze the phthalate monoesters themselves, leading to inaccurate quantification. Therefore, highly purified β-glucuronidase, often derived from Escherichia coli (E. coli), is preferred to ensure specific cleavage of the glucuronide conjugate without affecting the target analyte.
The deconjugation process is typically carried out by incubating the sample (e.g., urine) with the enzyme at a controlled temperature (often 37°C) and pH. The efficiency of the hydrolysis can be influenced by factors such as incubation time, enzyme concentration, and sample pH.
Solid-Phase Extraction (SPE) and Advanced Microextraction Methods
Following enzymatic deconjugation, Solid-Phase Extraction (SPE) is a widely adopted technique for the cleanup and pre-concentration of MINP and its deuterated analogue from aqueous samples. nih.gov SPE operates on the principle of partitioning the analytes between a solid sorbent and the liquid sample. nih.gov For phthalate metabolites, which are moderately polar, reversed-phase sorbents such as C18-bonded silica (B1680970) are frequently employed. mdpi.com
The general SPE procedure involves four key steps:
Conditioning: The sorbent is treated with a solvent like methanol (B129727) followed by water to activate it for sample retention.
Loading: The pre-treated sample is passed through the sorbent bed, where the analytes of interest are retained.
Washing: The sorbent is rinsed with a weak solvent to remove interfering compounds.
Elution: A stronger organic solvent is used to desorb the analytes from the sorbent for collection.
The choice of sorbent and elution solvents is crucial for achieving high recovery rates. For instance, Oasis MAX cartridges have been successfully used for the extraction of various monoalkyl phthalate esters from tissue samples.
In addition to traditional SPE, advanced and miniaturized microextraction techniques have gained prominence due to their reduced solvent consumption, faster extraction times, and high enrichment factors. These methods include:
Dispersive Liquid-Liquid Microextraction (DLLME): This technique involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. This creates a cloudy solution with a large surface area for efficient extraction of the analytes into the fine droplets of the extraction solvent.
Solid-Phase Microextraction (SPME): In SPME, a fused-silica fiber coated with a stationary phase is exposed to the sample or its headspace. The analytes partition onto the fiber, which is then thermally desorbed in the injection port of a gas chromatograph or eluted with a solvent for liquid chromatography analysis.
These advanced methods offer high efficiency and are well-suited for the trace-level analysis of phthalate metabolites.
| Extraction Technique | Principle | Typical Sorbent/Solvent | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and liquid sample | C18, Oasis MAX | High recovery, good for larger volumes | Can be time-consuming, requires solvent |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Partitioning into fine droplets of an extraction solvent | Chlorobenzene (extraction), Acetonitrile (disperser) | Fast, high enrichment factor, low solvent use | Emulsion formation can be an issue |
| Solid-Phase Microextraction (SPME) | Partitioning onto a coated fiber | Polydimethylsiloxane (PDMS) | Solvent-free, simple, can be automated | Fiber fragility, matrix effects can occur |
Chromatographic Separation Techniques in Phthalate Metabolite Research
Chromatography is indispensable for separating MINP and MINP-d4 from other phthalate metabolites and endogenous compounds prior to their detection. The choice between liquid and gas chromatography depends on the volatility and thermal stability of the analytes.
High-Performance Liquid Chromatography (HPLC) Applications for Phthalate Metabolites
High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the most common and robust technique for the analysis of phthalate metabolites. bohrium.comgovst.edumdpi.com Reversed-phase chromatography is the predominant mode of separation.
Columns: C18 columns are widely used, offering good retention and separation of the moderately polar phthalate monoesters. govst.edu Phenyl-Hexyl columns have also been shown to provide excellent separation, including for isomeric compounds.
Mobile Phases: The mobile phase typically consists of a mixture of an aqueous component (often water with a modifier like acetic acid or ammonium (B1175870) acetate) and an organic solvent such as methanol or acetonitrile. govst.edumdpi.com A gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is commonly employed to effectively separate a wide range of phthalate metabolites with varying polarities in a single run. frontiersin.org
| Parameter | Typical Conditions | Purpose |
| Column | C18, Phenyl-Hexyl (e.g., 150 mm x 2.1 mm, 2.6 µm) | Provides separation based on hydrophobicity. |
| Mobile Phase A | Water with 0.1% acetic acid or 10 mM ammonium acetate | Aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile or Methanol | Organic component to elute analytes. |
| Flow Rate | 0.2 - 0.5 mL/min | Controls the speed of the separation. |
| Gradient Program | Start with a lower percentage of B, increasing over time | Allows for the separation of compounds with a range of polarities. |
| Column Temperature | 30 - 40 °C | Affects retention times and peak shapes. |
Gas Chromatography (GC) Considerations for Volatile or Derivatized Metabolites
Gas Chromatography (GC) is another powerful technique for the separation of phthalate metabolites. However, due to the polar nature and lower volatility of the carboxylic acid group in monoesters like MINP, a derivatization step is often necessary to convert them into more volatile and thermally stable compounds. nih.gov
Derivatization: Silylation is a common derivatization technique where an active hydrogen in the carboxylic acid group is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. This process reduces the polarity and increases the volatility of the metabolites, making them suitable for GC analysis.
Columns: Fused-silica capillary columns with a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), are typically used for the separation of derivatized phthalate metabolites.
Temperature Program: A temperature-programmed analysis is essential, where the oven temperature is gradually increased to elute compounds with different boiling points. A typical program might start at a lower temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 300°C) to ensure the separation of all analytes. frontiersin.org
While derivatization is common, recent advancements have led to the development of GC-MS methods that can analyze underivatized phthalate metabolites by carefully optimizing injection parameters to prevent thermal degradation in the injector. nih.gov
Analytical Method Validation and Quality Assurance in Research Settings
To ensure the reliability and comparability of data generated in research settings, the analytical methods used for the quantification of MCNP must undergo rigorous validation. nih.goviosrphr.org Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. iosrphr.org Key validation parameters include linearity, sensitivity (limit of detection and limit of quantification), precision, and accuracy.
Evaluation of Linearity, Sensitivity (LOD/LOQ), and Precision
Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. For MCNP analysis, this is typically assessed by preparing a series of calibration standards at different concentrations and analyzing them. The response (e.g., peak area ratio of MCNP to MCNP-d4) is then plotted against the concentration, and a linear regression is performed. A high coefficient of determination (R²) value, typically greater than 0.99, indicates good linearity. s4science.atmdpi.com
Sensitivity is evaluated through the determination of the Limit of Detection (LOD) and the Limit of Quantification (LOQ) . The LOD is the lowest concentration of an analyte that can be reliably detected by the analytical instrument, though not necessarily quantified with acceptable precision and accuracy. mdpi.comsepscience.com The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. mdpi.comsepscience.com These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. sepscience.com For phthalate metabolites, LODs are often in the low nanogram per milliliter (ng/mL) range.
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels: intra-day precision (repeatability), which evaluates the precision within a single day, and inter-day precision (intermediate precision), which assesses the precision over different days. nih.gov For phthalate metabolite analysis, acceptable precision is typically demonstrated by RSD values below 15-20%. nih.gov
Table 1: Representative Method Validation Parameters for Phthalate Metabolite Analysis
| Parameter | Typical Range/Value | Reference |
|---|---|---|
| Linearity (R²) | > 0.99 | s4science.atmdpi.com |
| LOD | 0.1 - 5.0 ng/mL | |
| LOQ | 0.3 - 15.0 ng/mL | mdpi.com |
| Intra-day Precision (%RSD) | < 15% | nih.gov |
| Inter-day Precision (%RSD) | < 20% | nih.gov |
Assessment of Robustness and Interlaboratory Comparability
Robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. For LC-MS/MS analysis of MCNP, these parameters could include the pH of the mobile phase, the column temperature, or the flow rate. The robustness is evaluated by making small changes to these parameters and observing the effect on the analytical results.
Interlaboratory comparability is essential for ensuring that results from different laboratories can be reliably compared. This is often assessed through participation in proficiency testing (PT) schemes or interlaboratory comparison studies. nih.gov In these studies, a central organizing body sends identical samples to multiple laboratories, and the results are compared to a reference value. nih.gov Such studies have shown that while there can be good agreement for some phthalate metabolites, there can be significant variability for others, highlighting the importance of standardized methods and quality control. nih.gov For challenging biomarkers like those of mixed-isomer phthalates such as DiNP, the interlaboratory reproducibility can be higher, with average relative standard deviations around 43%, which can be improved to 26% among laboratories with consistently satisfactory performance. nih.gov
Development and Application of Calibration and Certified Reference Material Protocols
Accurate calibration is fundamental to the reliable quantification of MCNP. Calibration standards are solutions containing a known concentration of the analyte. cpsc.gov For MCNP, these are typically prepared by dissolving a high-purity standard of the compound in a suitable solvent. A series of these standards are used to generate a calibration curve, against which the concentration of the analyte in unknown samples is determined. cpsc.gov
Certified Reference Materials (CRMs) are "gold standard" materials that have a certified value for the concentration of the analyte, with a known uncertainty. fishersci.comcpachem.com These materials are produced by national metrology institutes or accredited reference material producers and are crucial for ensuring the accuracy and traceability of measurements. fishersci.comondemand.com CRMs can be used to validate analytical methods, to calibrate instruments, and as quality control samples to monitor the ongoing performance of a method. phenova.com However, studies have shown that the accuracy of commercial phthalate metabolite certified solutions can vary between lots and suppliers, which can significantly affect the accuracy of the results. nih.govoup.comscispace.com Therefore, it is important for laboratories to carefully evaluate the quality of their reference materials. nih.govscispace.com
Metabolic and Biotransformation Research of Isononyl Phthalates and Their Carboxy Metabolites
Primary and Secondary Metabolic Pathways of Diisononyl Phthalate (B1215562) (DiNP) to MINP
The metabolism of Diisononyl Phthalate (DiNP) is a multi-step process that begins with primary metabolism, followed by extensive secondary metabolism. The initial and primary metabolic step involves the hydrolysis of the DiNP diester. This reaction is catalyzed by nonspecific esterases and lipases, primarily within the gastrointestinal tract, to form its monoester, monoisononyl phthalate (MINP). nih.govresearchgate.net
Following its formation, MINP undergoes secondary metabolism, where it is further transformed into more polar, oxidized metabolites. This oxidative phase is a critical component of DiNP biotransformation. The primary oxidative metabolites identified in urine include:
Mono-hydroxyisononyl phthalate (MHINP): Formed through hydroxylation of the isononyl alkyl chain.
Mono-oxoisononyl phthalate (MOINP): Results from the oxidation of a hydroxyl group to a keto group. iarc.friarc.fr
Mono-carboxyisooctyl phthalate (MCIOP): Involves the shortening of the alkyl chain and oxidation to a carboxylic acid.
Research has consistently shown that these secondary, oxidized metabolites are far more abundant in urine than the primary metabolite, MINP. This indicates that the oxidative pathways are the major routes for DiNP elimination. Consequently, these oxidative metabolites are considered more reliable and sensitive biomarkers for assessing human exposure to DiNP than MINP alone. researchgate.net
Role of Glucuronidation in the Elimination of Phthalate Metabolites
Glucuronidation is a significant Phase II metabolic reaction that facilitates the elimination of phthalate metabolites from the body. nih.gov This process involves the conjugation of the phthalate monoesters, including MINP and its oxidative metabolites, with glucuronic acid. The reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). wikipedia.orgnih.govnih.gov
The addition of the glucuronic acid moiety dramatically increases the water solubility and molecular weight of the metabolites. nih.gov This enhanced hydrophilicity facilitates their excretion from the body, primarily through urine. By converting the biologically active monoesters into inactive glucuronide conjugates, this process serves as a crucial detoxification pathway. nih.gov
The extent of glucuronidation can vary among different phthalate metabolites. For some, the glucuronidated form is the predominant species found in urine, while for others, the free (unconjugated) form may be more prevalent. This variability can be influenced by the structure of the specific metabolite and the activity of the UGT enzymes involved. nih.govnih.gov
Non-Human Animal Model Studies on MINP Biotransformation and Toxicokinetics
Non-human animal models, particularly rodents, have been instrumental in elucidating the biotransformation and toxicokinetics of MINP. Rats, specifically the Fischer 344 strain, have been extensively used in these studies. researchgate.netnih.gov
In rats, orally administered DiNP is rapidly metabolized to MINP in the gastrointestinal tract, absorbed, and then distributed to various tissues, with the highest concentrations typically found in the liver and kidneys. researchgate.net Subsequent biotransformation of MINP in the liver leads to the formation of the oxidative metabolites mentioned previously (MHINP, MOINP, and MCIOP), which are then primarily excreted in the urine. researchgate.net
Toxicokinetic studies in rats have demonstrated that MINP can induce peroxisome proliferation in liver cells, a response that is characteristic of rodent exposure to certain phthalates. nih.gov However, these effects are often observed at high doses.
Other animal models, such as mice and minipigs, have also been utilized or are being considered for studying phthalate metabolism and toxicity. nih.govnih.gov The Microminipig, for instance, is emerging as a potential model for toxicological studies due to its physiological similarities to humans in some aspects. nih.govresearchgate.net
Table 1: Key Findings from Non-Human Animal Studies on MINP
| Animal Model | Key Findings | Reference(s) |
| Rat (Fischer 344) | Rapid metabolism of DiNP to MINP; MINP induces hepatic peroxisome proliferation. | researchgate.netnih.gov |
| Mouse | Used in toxicity studies to assess the effects of DiNP and its metabolites. | nih.gov |
| Minipig | Considered a promising model for toxicokinetic studies due to some physiological similarities to humans. | nih.govnih.gov |
Mechanistic Studies Utilizing Deuterated Phthalate Metabolites for Pathway Elucidation
The use of deuterated phthalate metabolites, such as Monocarboxy Isononyl Phthalate-d4, is a powerful tool in mechanistic studies of metabolic pathways. Deuterium (B1214612) (²H) is a stable, non-radioactive isotope of hydrogen. By replacing one or more hydrogen atoms in a molecule with deuterium, researchers can create a "labeled" version of the compound. youtube.com
These deuterated standards serve several critical purposes in metabolic research:
Tracing Metabolic Fate: When a deuterated compound like DiNP-d4 is administered, its metabolic products, including MINP-d4 and its subsequent oxidized metabolites, can be easily distinguished from the naturally occurring (unlabeled) compounds already present in the biological system. This allows for precise tracking of the absorption, distribution, metabolism, and excretion of the administered dose.
Kinetic Analysis: Deuterium labeling enables accurate determination of pharmacokinetic parameters, such as absorption rates, elimination half-lives, and clearance rates of specific metabolites.
Metabolite Identification: The known mass shift introduced by deuterium aids in the identification of novel metabolites using mass spectrometry-based analytical techniques.
For example, studies using deuterium-labeled DiNP have been crucial in confirming that the oxidative metabolites are the major urinary products of DiNP exposure in humans. researchgate.net
Table 2: Applications of Deuterated Phthalate Metabolites in Research
| Application | Description |
| Metabolic Pathway Elucidation | Tracing the conversion of parent compounds to primary and secondary metabolites. |
| Pharmacokinetic Studies | Quantifying the rates of absorption, distribution, metabolism, and excretion. |
| Biomarker Validation | Confirming the identity and abundance of specific metabolites for use as exposure biomarkers. |
| Distinguishing Exposure Sources | Differentiating between administered doses and background environmental exposure. |
Comparative Metabolism Across Various Biological Systems (Excluding Human Clinical Outcomes)
Significant species differences exist in the metabolism of DiNP and the biological response to its metabolites, which is a critical consideration when extrapolating findings from animal models to humans.
One of the most pronounced differences is observed in the hepatic response. For instance, in vitro studies using hepatocytes have shown that MINP induces peroxisome proliferation, a key event in liver tumor development in rodents, in rat hepatocytes. However, this effect is notably absent in human hepatocytes, suggesting that humans are less susceptible to this particular mechanism of toxicity. nih.gov
Comparative studies have also been conducted across different animal species and in various in vitro models:
Rodents vs. Primates: Studies have indicated that the absorption and metabolism of DiNP can differ between rodents and primates. researchgate.net
In Vitro Models: The use of different cell types, such as hepatocytes and adipocytes, has revealed that the metabolic disruption caused by phthalate metabolites can be cell-type specific. nih.gov For example, the effects of MINP and its metabolites on lipid metabolism and gene expression can vary between liver cells and fat cells. In vitro models using thyroid cells have also been employed to investigate the effects of DiNP. nih.gov
These comparative analyses highlight the importance of using a variety of models, including in vitro human cell systems, to better understand the potential relevance of findings from animal studies to human health.
Table 3: Summary of Comparative Metabolism Findings
| Comparison | Observation | Reference(s) |
| Rat vs. Human Hepatocytes | MINP induces peroxisome proliferation in rat hepatocytes but not in human hepatocytes. | nih.gov |
| Rodents vs. Primates | Differences in absorption and metabolism of DiNP have been reported. | researchgate.net |
| Hepatocytes vs. Adipocytes (In Vitro) | Phthalate metabolites can cause cell-type-specific disruptions in lipid metabolism. | nih.gov |
| Thyroid Cell Models (In Vitro) | Used to study the effects of DiNP on thyroid cell function. | nih.gov |
Environmental Occurrence, Fate, and Transport Dynamics of Phthalate Metabolites in Research
Detection and Distribution of MINP and Related Metabolites in Environmental Compartments
The parent compound, diisononyl phthalate (B1215562) (DINP), and its metabolites are widespread environmental contaminants due to their extensive use in plastics and other consumer products. nih.goveuropeanplasticisers.eu Phthalates can leach from these products into the environment, leading to their distribution across various environmental matrices. nih.govresearchgate.net
Research has detected DINP and its metabolites in numerous environmental compartments. In aquatic systems, predicted environmental concentrations (PECs) of DINP near industrial sources have been estimated. For instance, water near DINP production sites is predicted to have concentrations around 2.2 µg/l, while levels near PVC processing sites may reach 9.7 µg/l. greenfacts.org Studies in Baiyang Lake, China, found various phthalate esters in all water samples, with concentrations ranging from 1215 to 3399 ng·L−1 across different seasons. mdpi.com
In addition to the water column, phthalates exhibit strong binding to particulate matter, leading to their accumulation in soil and sediments. greenfacts.org This tendency results in their persistence in these compartments. While specific environmental concentrations for MINP are less commonly reported than for its parent compound, its presence is an indicator of DINP contamination and degradation. The detection of oxidative metabolites, which are formed from MINP, is considered a more sensitive measure of exposure because they are not known to form in the environment directly and are less prone to sample contamination. nih.gov Human biomonitoring studies have successfully detected various oxidative metabolites of DINP in urine, confirming human exposure, though MINP itself is often detected less frequently or at lower concentrations than these further metabolized products. nih.govnih.govnih.gov
| Environmental Compartment | Compound | Reported/Predicted Concentration Range | Source Location |
|---|---|---|---|
| Surface Water | DINP | 1-8 µg/l | Near sites using paints, adhesives, etc. greenfacts.org |
| Surface Water | DINP | 9.7 µg/l | Near PVC processing sites greenfacts.org |
| Surface Water | DINP | 2.2 µg/l | Near DINP production sites greenfacts.org |
| Lake Water | Total Phthalate Esters (PAEs) | 1215 - 3399 ng/L | Baiyang Lake, China mdpi.com |
| Aquatic Organisms | DINP | 12 - 31 mg/kg wet weight | Near sources greenfacts.org |
| Soil Dwelling Organisms | DINP | 0.02 - 6 mg/kg wet weight | Near sources greenfacts.org |
Environmental Degradation Pathways and Estimated Half-Lives of Phthalates in Various Media
The persistence of phthalates in the environment is determined by their susceptibility to various degradation processes. While abiotic processes like photolysis and hydrolysis can occur, microbial biodegradation is considered the primary pathway for the breakdown of phthalate esters in the environment. repositorioinstitucional.mx The degradation of DINP typically begins with the hydrolysis of one of its ester bonds to form the monoester metabolite, monoisononyl phthalate (MINP), and isononyl alcohol. repositorioinstitucional.mxnih.govnih.gov This initial de-esterification step is often followed by further oxidation of the alkyl chain (β-oxidation) and cleavage of the aromatic ring, eventually leading to complete mineralization. repositorioinstitucional.mxnih.gov
The rate of degradation, and thus the environmental half-life, varies significantly depending on the medium and the prevailing conditions. regulations.gov DINP is expected to degrade relatively quickly under aerobic conditions but is more persistent in anaerobic environments like deep sediments and landfills. regulations.gov The estimated half-lives for DINP have been calculated for different environmental compartments, highlighting its varied persistence.
| Environmental Medium | Estimated Half-Life of DINP |
|---|---|
| Air | 0.7 days greenfacts.org |
| Surface Water | 50 days greenfacts.org |
| Soil | 300 days greenfacts.org |
| Sediment | 3000 days greenfacts.org |
| Overall Environment (Average) | 35 days regulations.gov |
Modeling Environmental Fate and Transport of Organic Pollutants, e.g., Fugacity Models
To predict the environmental distribution and fate of organic pollutants like phthalates, scientists use mathematical models such as fugacity models. envchemgroup.comulisboa.pt The concept of fugacity, first introduced by Lewis in 1901 and later applied to environmental chemistry by Donald Mackay, represents a chemical's "escaping tendency" from a particular phase or compartment. envchemgroup.comulisboa.pt When two environmental compartments are at equilibrium, a chemical will have the same fugacity in both, although its concentration may be very different depending on the properties of the chemical and the compartment. envchemgroup.com
Fugacity models are categorized into different levels (I, II, III, and IV) of increasing complexity. ulisboa.pt These models are used to simulate the partitioning of chemicals between air, water, soil, sediment, and biota. epa.govresearchgate.net For example, the Quantitative Water-Air-Sediment Interaction (QWASI) model is a type of fugacity model that has been used to simulate the fate of phthalates in lake systems. ulisboa.ptrepec.org Such models can estimate the distribution of a pollutant; for instance, a QWASI model application showed that while some phthalates predominantly distribute in water, higher molecular weight phthalates like DEHP (structurally similar to DINP) are found mostly in sediment. repec.org These models are crucial tools for assessing the potential exposure and risk of chemicals by predicting where they are likely to accumulate in the environment. epa.govresearchgate.net
Bioavailability and Biotransformation of Phthalates in Environmental Systems, Including Microbial Degradation
The bioavailability of phthalates is a key factor in their potential to be taken up and transformed by organisms. Studies have confirmed that DINP is bioavailable to aquatic biota. oup.com Once ingested, DINP can be metabolized (biotransformed) and excreted. nih.gov The primary route of exposure for humans and many animals is through ingestion of contaminated food, water, or dust. nih.govnih.gov
In the environment, microbial degradation plays a crucial role in the biotransformation of phthalates. repositorioinstitucional.mxnih.gov Various bacteria, acting alone or in consortia, can use phthalates as their sole source of carbon and energy. repositorioinstitucional.mx For example, a consortium of saline soil bacteria including Serratia sp., Pseudomonas sp., and Achromobacter sp. demonstrated the ability to degrade 99% of a high initial concentration of DINP within 168 hours under optimal conditions. nih.gov Similarly, the bacterium Sphingobium chungbukense has been shown to efficiently degrade DINP. nih.gov
The biotransformation process by microbes typically involves de-esterification and β-oxidation. repositorioinstitucional.mxnih.gov During the biodegradation of DINP, key metabolites are formed, including monoisononyl phthalate (MINP), iso-nonanol, and phthalic acid, which are then further broken down. repositorioinstitucional.mxnih.govnih.gov The identification of these metabolites confirms the degradation pathways and the potential for natural attenuation of these pollutants in contaminated environments. nih.gov
Applications of Monocarboxy Isononyl Phthalate D4 in Exposure Science and Analytical Research
Methodological Advances in Biomonitoring for Phthalate (B1215562) Exposure Assessment
Human biomonitoring, the measurement of chemicals or their metabolites in human specimens, is a cornerstone of exposure assessment. researchgate.netnews-medical.net The analysis of phthalate metabolites in urine is considered a reliable method for evaluating human exposure to these compounds. researchgate.netnih.gov MCINP-d4 plays a pivotal role in enhancing the precision and accuracy of these biomonitoring studies.
Role of Deuterated Standards in Correcting for Matrix Effects and Analytical Recovery
The complexity of biological matrices like urine, serum, and breast milk can significantly interfere with the accurate quantification of analytes. news-medical.netclearsynth.com This phenomenon, known as the matrix effect, can either suppress or enhance the instrument's signal, leading to erroneous results. clearsynth.commyadlm.org Deuterated internal standards, such as MCINP-d4, are considered the gold standard for correcting these effects. clearsynth.comaptochem.com
Because deuterated standards are chemically almost identical to their non-labeled counterparts, they exhibit similar behavior during sample preparation, extraction, and chromatographic separation. aptochem.com By adding a known amount of MCINP-d4 to a sample at the beginning of the analytical process, scientists can track and compensate for any loss of the target analyte during these steps. clearsynth.comresearchgate.net This isotope dilution technique significantly improves the accuracy of the measurement by correcting for variations in analytical recovery. researchgate.net
Furthermore, in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is commonly used for phthalate metabolite analysis, the deuterated standard co-elutes with the native analyte. aptochem.comnih.gov This co-elution ensures that both compounds experience the same degree of matrix-induced ion suppression or enhancement, allowing for a reliable correction of the analytical signal. myadlm.orgchromforum.org While deuterium (B1214612) substitution can sometimes lead to slight chromatographic shifts, the benefits of using a stable isotope-labeled internal standard in minimizing quantification errors far outweigh this minor drawback. myadlm.orgchromforum.org
Table 1: The Function of Deuterated Standards in Analytical Chemistry
| Feature | Description |
| Calibration | Serve as precise reference points to calibrate instruments, thereby minimizing measurement errors. clearsynth.com |
| Quantitative Analysis | Facilitate the accurate determination of a compound's concentration by comparing its analytical response to that of the internal standard. clearsynth.com |
| Matrix Effect Compensation | Correct for interferences from other compounds in complex samples, ensuring the precision of measurements. clearsynth.com |
| Method Validation | Help to ensure the robustness and reliability of the analytical procedure during its development and validation. clearsynth.com |
Strategies for Addressing Background Contamination and Ubiquity in Environmental Exposure Assessment
A significant hurdle in phthalate analysis is the pervasive background contamination from various laboratory materials, such as solvents, glassware, and plasticware, which can contain these compounds. nih.govresearchgate.netmdpi.com This ubiquitous presence can lead to false positives and artificially inflated measurements, particularly when analyzing samples with low phthalate concentrations. nih.govmdpi.com
Analyzing phthalate metabolites, rather than the parent compounds, is a primary strategy to mitigate this issue, as metabolites are less likely to be present as environmental contaminants. researchgate.netisotope.com However, careful laboratory practices remain essential. These include:
Using phthalate-free materials: Whenever possible, laboratory equipment made of glass, stainless steel, or other non-plastic materials should be used. researchgate.net
Solvent purification: Solvents should be redistilled or cleaned to remove any phthalate impurities. researchgate.net
Minimizing sample handling: Streamlining the analytical process helps to reduce the chances of contamination. mdpi.com
Procedural blanks: Regularly analyzing "blank" samples that have gone through the entire analytical process without the addition of the actual sample helps to identify and quantify any background contamination. youtube.com
Development of Robust Analytical Protocols for Various Complex Sample Types in Research
The use of MCINP-d4 and other deuterated standards has been instrumental in the development of reliable methods for quantifying phthalate metabolites in a variety of complex biological matrices. researchgate.netalfa-chemistry.com These methods are crucial for understanding human exposure and potential health effects.
Urine is the most commonly used matrix for biomonitoring phthalate exposure due to the rapid metabolism and excretion of these compounds and the non-invasive nature of sample collection. researchgate.netnih.gov Numerous studies have developed and validated methods using isotope-dilution LC-MS/MS to measure a panel of phthalate metabolites, including those of DINP, in urine. researchgate.netnih.govnih.gov These methods demonstrate high sensitivity and accuracy, with detection limits often in the low nanogram per milliliter range. researchgate.netnih.gov
While less common, the analysis of phthalate metabolites in serum and breast milk provides valuable information, particularly for vulnerable populations like pregnant women and infants. nih.govnih.gov However, the concentrations of phthalate metabolites in these matrices are often much lower than in urine, and the potential for contamination during collection and processing can be higher. nih.govnih.gov Studies have shown that while metabolites like mono(2-ethyl-5-carboxypentyl) phthalate (MECPP) can be detected in serum, many other metabolites are often below the limit of detection. nih.gov Similarly, phthalate metabolites are infrequently detected in breast milk. nih.gov Despite these challenges, the use of deuterated internal standards remains critical for ensuring the accuracy of measurements in these complex and low-concentration matrices. nih.gov
Table 2: Detection of Phthalate Metabolites in Various Human Biological Matrices
| Biological Matrix | Frequency of Detection | Typical Concentration Range | Key Considerations |
| Urine | High for many metabolites (often >85-100%) nih.gov | ng/mL to µg/L researchgate.netnih.gov | Preferred matrix for biomonitoring due to higher concentrations and non-invasive collection. researchgate.netnih.gov |
| Serum/Plasma | Variable; some metabolites detected frequently (>80%), others much less so (3-22%) nih.gov | Generally lower than in urine nih.govnih.gov | May provide a better indication of internal tissue dose for some compounds. nih.gov |
| Breast Milk | Low (<10% for many metabolites) nih.gov | Close to the limit of detection nih.govnih.gov | Important for assessing infant exposure, but challenging due to low concentrations and potential for contamination. nih.gov |
| Saliva | Low nih.gov | Low nih.gov | Less commonly used for phthalate biomonitoring. |
Research on Toxicokinetic Modeling using Deuterated Compounds for System Understanding
Toxicokinetic modeling aims to describe the absorption, distribution, metabolism, and excretion (ADME) of a chemical in the body. nih.gov This understanding is crucial for risk assessment, as it helps to relate external exposure to internal dose and potential health outcomes. nih.govnih.gov
Deuterated compounds like MCINP-d4 are invaluable tools in toxicokinetic research. nih.gov By administering a labeled compound, researchers can distinguish it from the unlabeled chemical that an individual may be exposed to from the environment. nih.gov This allows for precise tracking of the administered dose as it moves through the body and is transformed into various metabolites.
Studies using stable isotope-labeled compounds have been instrumental in:
Elucidating metabolic pathways: By identifying the labeled metabolites formed, scientists can map out the complex biotransformation processes of phthalates. nih.gov
Determining absorption and excretion rates: The rate at which the labeled compound and its metabolites appear in and disappear from matrices like blood and urine provides critical data for toxicokinetic models. nih.gov
Understanding inter-individual variability: Labeled compounds can be used to study how factors like genetics and lifestyle influence phthalate metabolism.
The data generated from these studies, which rely on the accurate quantification enabled by deuterated standards, are essential for developing and validating physiologically based toxicokinetic (PBTK) models. nih.gov These models can then be used to predict internal doses under various exposure scenarios and to better assess the potential risks associated with phthalate exposure. nih.govnih.gov
Future Research Directions and Unexplored Avenues for Monocarboxy Isononyl Phthalate D4 Studies
Innovations in Analytical Detection for Ultra-Trace Levels of Metabolites
The pursuit of understanding the subtle health effects of low-level environmental exposures necessitates the continuous development of analytical methods with ever-increasing sensitivity and specificity. The use of MCINP-d4 as an internal standard is fundamental to these advancements. Future research in this domain will likely focus on several key areas:
Advanced Chromatographic and Mass Spectrometric Techniques: Innovations are anticipated in the coupling of ultra-high-performance liquid chromatography (UHPLC) with high-resolution mass spectrometry (HRMS). These technologies offer enhanced separation efficiency and the ability to acquire full-scan, high-resolution mass data, which can aid in the identification of novel, low-abundance metabolites alongside the targeted analysis of known compounds like MCINP.
Novel Sample Preparation Methods: The development of more efficient and selective sample preparation techniques is crucial for achieving ultra-trace detection limits. Future methods may include the use of novel solid-phase extraction (SPE) sorbents, magnetic nanoparticles, or molecularly imprinted polymers (MIPs) designed for the specific extraction of phthalate (B1215562) metabolites from complex matrices like urine, blood, and breast milk.
Miniaturization and Automation: There is a growing trend towards the miniaturization of analytical systems, such as the development of lab-on-a-chip devices and automated sample preparation workstations. These innovations not only improve sample throughput but also reduce the consumption of solvents and reagents, leading to more sustainable analytical practices.
An example of the application of advanced analytical methods is the use of liquid chromatography-electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) for the quantification of monoalkyl phthalate esters in seawater, sediments, and biota. This method has demonstrated the ability to achieve detection at low parts per trillion levels in water and low parts per billion levels in solid matrices. nih.gov
Advanced Mechanistic Studies on Phthalate Metabolism and Environmental Degradation
MCINP-d4 is instrumental in studies aimed at elucidating the complex metabolic pathways of DINP and its degradation in the environment. Future research will delve deeper into the molecular mechanisms governing these processes.
Metabolism: The initial hydrolysis of DINP to MCINP is well-established. However, subsequent oxidative metabolism leads to a variety of secondary metabolites. nih.govexlibrisgroup.com Future studies, utilizing MCINP-d4 as a quantitative tool, will focus on:
Identification of Key Enzymes: Pinpointing the specific cytochrome P450 (CYP) and other enzyme isoforms responsible for the hydroxylation and carboxylation of the isononyl chain of MCINP.
Stereo-specific Metabolism: Investigating the stereoselectivity of metabolic enzymes, as the toxicological properties of different stereoisomers of metabolites may vary significantly.
In Vitro and In Silico Models: Employing human liver microsomes, recombinant enzymes, and computational modeling to predict metabolic pathways and the formation of potentially reactive intermediates.
Environmental Degradation: Phthalates are subject to microbial degradation in various environmental compartments. ethz.chresearchgate.netnih.gov Research in this area will benefit from the use of MCINP-d4 to trace and quantify degradation products. Key future directions include:
Identification of Degrading Microorganisms: Isolating and characterizing novel bacterial and fungal strains capable of efficiently degrading DINP and its metabolites.
Elucidation of Degradation Pathways: Mapping the complete enzymatic pathways involved in the aerobic and anaerobic degradation of the phthalate ring and the isononyl side chain.
Factors Influencing Degradation: Studying the impact of environmental factors such as temperature, pH, oxygen availability, and the presence of co-contaminants on the rate and extent of degradation.
Development of New Isotopic Standards for Emerging Phthalate Alternatives and Metabolites
As regulatory pressures lead to the phasing out of certain phthalates, a host of alternative plasticizers are being introduced to the market. isotope.comisotope.com These include compounds such as di(2-ethylhexyl) terephthalate (B1205515) (DEHTP), 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH), and various trimellitates. isotope.comisotope.com This shift necessitates the development of new analytical standards to enable human biomonitoring and toxicological assessment of these emerging substances.
The synthesis of stable isotope-labeled standards, analogous to MCINP-d4, for the primary and secondary metabolites of these alternative plasticizers is a critical area of future research. This will involve:
Synthesis of Labeled Parent Compounds and Metabolites: Developing robust and efficient synthetic routes to produce high-purity, isotopically labeled (e.g., with ¹³C or ²H) standards for the metabolites of phthalate alternatives.
Characterization and Certification: Rigorously characterizing these new standards to confirm their chemical identity, purity, and isotopic enrichment.
Commercial Availability: Making these new standards widely available to the research community to facilitate harmonized and reliable exposure assessment on a global scale.
Interdisciplinary Research Integrating Analytical Chemistry with Environmental and Metabolic Sciences for Broader Understanding
The true value of analytical data generated using tools like MCINP-d4 is realized when it is integrated into a broader scientific context. Future research will increasingly be characterized by interdisciplinary collaborations that bridge the gap between analytical measurements and their biological and environmental implications.
Exposure Science: Combining biomonitoring data for phthalate metabolites with detailed exposure questionnaires and environmental measurements to identify key sources of exposure and inform public health interventions.
Environmental Epidemiology: Utilizing precise analytical data in large-scale epidemiological studies to investigate the associations between exposure to specific phthalates and their alternatives and a range of health outcomes, including metabolic disorders, endocrine disruption, and developmental effects. nih.govnih.gov
Metabolomics and Systems Biology: Integrating data on phthalate metabolite levels with global metabolomic and other "omic" profiles to gain a systems-level understanding of the metabolic perturbations induced by these compounds and to identify novel biomarkers of effect. nih.gov
By fostering these interdisciplinary collaborations, the scientific community can leverage the precision afforded by analytical standards like Monocarboxy Isononyl Phthalate-d4 to build a more comprehensive and actionable understanding of the environmental and human health risks posed by phthalates and their replacements.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and characterizing Monocarboxy Isononyl Phthalate-d4 in laboratory settings?
- Methodology : Use high-resolution mass spectrometry (HRMS) combined with nuclear magnetic resonance (NMR) to confirm structural integrity. Key identifiers include the IUPAC name 2,3,4,5-tetradeuterio-6-phenylmethoxycarbonylbenzoic acid and the isomeric SMILES
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCC2=CC=CC=C2)[2H])[2H]. Isotopic purity should be validated via isotopic abundance analysis (≥98.0%) .
Q. How is this compound quantified in environmental or biological matrices?
- Methodology : Employ gas chromatography-mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode. Use deuterated analogs (e.g., di-n-butyl phthalate-d4) as surrogates to correct for matrix effects and recovery losses. Calibrate with certified reference materials (CRMs) to ensure accuracy and precision .
Q. What role does this compound play as an internal standard in environmental monitoring?
- Methodology : As a deuterated isotopologue, it minimizes co-elution interference in phthalate metabolite analysis. For example, it serves as a stable isotope-labeled internal standard in plasticizer residue testing, particularly for correcting extraction efficiency in complex matrices like urine or wastewater .
Advanced Research Questions
Q. How should researchers address contradictions in phthalate exposure data during cumulative risk assessments?
- Methodology : Prioritize harmonizing analytical protocols (e.g., consistent use of isotopically labeled internal standards) to reduce inter-laboratory variability. Cross-validate findings using orthogonal techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Incorporate uncertainty factors for bioavailability and metabolic variability in pharmacokinetic models .
Q. What challenges arise in resolving isomer-specific differences in this compound during synthesis and analysis?
- Methodology : Isomeric complexity (e.g., diastereomers) requires chiral chromatography or nuclear Overhauser effect (NOE) NMR for resolution. Synthetic routes must account for deuterium placement to avoid unintended isotopic scrambling. For example, hydrogenation catalysts must be optimized to preserve deuterium labels in the aromatic ring .
Q. What strategies are effective in synthesizing high-purity deuterated phthalates for method validation?
- Methodology : Use controlled deuteration reactions (e.g., acid-catalyzed exchange in deuterated solvents) followed by preparative HPLC purification. Validate isotopic purity via isotopic dilution mass spectrometry (IDMS) and ensure compliance with ISO/IEC 17025 standards for CRM production .
Q. How does this compound interact with metabolic pathways in cellular studies?
- Methodology : Investigate its role as a monocarboxylate transporter (MCT) substrate using in vitro assays. For example, MCT1-mediated lactate transport in tumor-associated macrophages (TAMs) can be studied via competitive inhibition assays with deuterated phthalates. Correlate findings with immunohistochemical markers (e.g., CD163+) to assess immune modulation .
Q. What QA/QC criteria are critical for validating methods involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
